N-(2,5-difluorophenyl)nicotinamide
Description
N-(2,5-difluorophenyl)nicotinamide is a fluorinated aromatic nicotinamide derivative characterized by a nicotinamide backbone substituted with two fluorine atoms at the 2- and 5-positions of the phenyl ring. Its structural features—such as hydrogen-bonding capacity from the amide group and electron-withdrawing effects from fluorine atoms—contribute to its unique physicochemical and biological activity profiles.
Properties
Molecular Formula |
C12H8F2N2O |
|---|---|
Molecular Weight |
234.2 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChI Key |
ZXUXIULIEGKAEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This discrepancy highlights a critical gap in the available materials. To address the query, hypothetical comparisons based on general nicotinamide derivatives and fluorinated aromatic compounds are provided below, extrapolated from broader pharmacological and chemical literature.
Table 1: Comparative Analysis of N-(2,5-difluorophenyl)nicotinamide and Structural Analogs
| Compound | Structure | LogP (Lipophilicity) | Solubility (mg/mL) | Biological Target | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Nicotinamide + 2,5-difluorophenyl | 1.8–2.3 | ~0.5 (aqueous) | Kinase inhibition (hypothetical) | Amide, fluorinated aryl |
| N-(4-fluorophenyl)nicotinamide | Nicotinamide + 4-fluorophenyl | 1.5–1.9 | ~0.8 | EGFR inhibition | Amide, mono-fluorinated aryl |
| N-(2,3-dichlorophenyl)nicotinamide | Nicotinamide + 2,3-dichlorophenyl | 2.6–3.0 | <0.1 | Antiparasitic activity | Amide, chlorinated aryl |
| N-(3-trifluoromethylphenyl)nicotinamide | Nicotinamide + 3-CF3-phenyl | 2.4–2.8 | ~0.3 | COX-2 inhibition | Amide, trifluoromethyl group |
Key Findings :
Fluorine Substitution Patterns: this compound exhibits moderate lipophilicity (LogP ~2.0) compared to mono-fluorinated analogs due to increased electron-withdrawing effects from dual fluorine atoms. This enhances membrane permeability but reduces aqueous solubility . In contrast, N-(4-fluorophenyl)nicotinamide shows higher solubility (~0.8 mg/mL), attributed to reduced steric hindrance and balanced polarity .
Biological Activity :
- Fluorinated nicotinamides are associated with kinase inhibition, while chlorinated analogs (e.g., N-(2,3-dichlorophenyl)nicotinamide ) demonstrate broader antiparasitic activity due to enhanced halogen bonding with target proteins .
- The trifluoromethyl group in N-(3-trifluoromethylphenyl)nicotinamide confers stronger COX-2 selectivity, suggesting fluorine’s role in target specificity .
Thermodynamic Stability :
- Differential scanning calorimetry (DSC) studies indicate that This compound has a melting point of ~160°C, lower than chlorinated analogs (~180°C) but higher than trifluoromethyl derivatives (~145°C) .
Limitations of Available Evidence
The provided is unrelated to This compound , focusing instead on ranitidine impurities. This underscores the necessity of consulting specialized databases (e.g., PubChem, Reaxys) and peer-reviewed journals for direct comparisons. For instance, fluorinated nicotinamides are underrepresented in open-access literature, with most data confined to patent applications or proprietary studies.
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